molecular formula C7H10ClIN2 B2940573 3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole CAS No. 2226182-77-8

3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole

Cat. No.: B2940573
CAS No.: 2226182-77-8
M. Wt: 284.53
InChI Key: OCSLVBUMLKDZQW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of chloromethyl and iodo substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole typically involves multi-step organic reactions. One common method includes the halogenation of a pyrazole precursor. For instance, starting with 1-propan-2-ylpyrazole, chloromethylation can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The iodination step can be performed using iodine and a suitable oxidizing agent such as hydrogen peroxide (H2O2) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction Reactions: Reduction of the iodo group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of deiodinated pyrazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral aqueous solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol under reflux conditions.

Major Products:

  • Substitution reactions yield various substituted pyrazoles depending on the nucleophile used.
  • Oxidation reactions produce pyrazole derivatives with oxidized functional groups.
  • Reduction reactions result in deiodinated pyrazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.

Comparison with Similar Compounds

    3-(Chloromethyl)-1-propan-2-ylpyrazole: Lacks the iodo substituent, resulting in different reactivity and applications.

    5-Iodo-1-propan-2-ylpyrazole:

    3-(Bromomethyl)-5-iodo-1-propan-2-ylpyrazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to variations in reactivity and applications.

Uniqueness: 3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole is unique due to the presence of both chloromethyl and iodo substituents, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in synthetic chemistry and potential biological activities .

Properties

IUPAC Name

3-(chloromethyl)-5-iodo-1-propan-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClIN2/c1-5(2)11-7(9)3-6(4-8)10-11/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSLVBUMLKDZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)CCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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